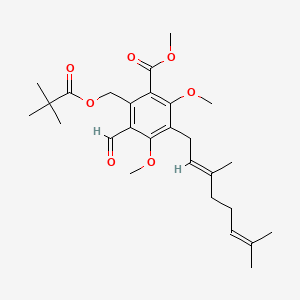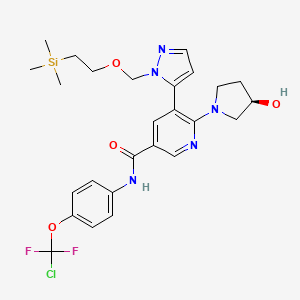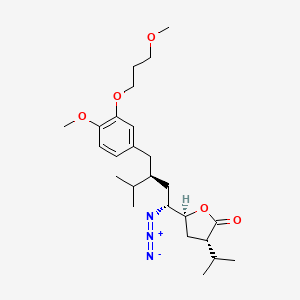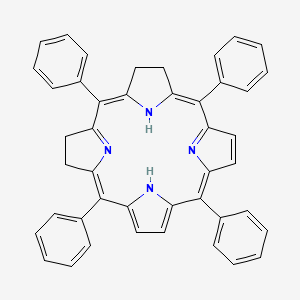
5,10,15,20-Tetraphenyl-2,3,7,8,21,23-hexahydroporphyrin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,10,15,20-Tetraphenyl-2,3,7,8,21,23-hexahydroporphyrin: is a synthetic porphyrin derivative Porphyrins are a group of organic compounds, many of which are naturally occurring, such as heme and chlorophyll These compounds are characterized by their large, aromatic macrocycle structure, which is composed of four pyrrole subunits interconnected via methine bridges
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,10,15,20-Tetraphenyl-2,3,7,8,21,23-hexahydroporphyrin typically involves the condensation of pyrrole with benzaldehyde under acidic conditions. This reaction forms the porphyrin macrocycle, which can then be reduced to the hexahydro form. The reaction conditions often include:
Solvent: Dichloromethane or chloroform
Catalyst: Acidic catalysts such as trifluoroacetic acid
Temperature: Room temperature to slightly elevated temperatures
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors to handle the increased volume of reactants
Purification: Techniques such as column chromatography or recrystallization to purify the final product
Quality Control: Ensuring the product meets the required purity standards through analytical techniques like NMR and mass spectrometry
Analyse Chemischer Reaktionen
Types of Reactions: 5,10,15,20-Tetraphenyl-2,3,7,8,21,23-hexahydroporphyrin can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding porphyrin or other oxidized derivatives
Reduction: Further reduction to more saturated derivatives
Substitution: Electrophilic substitution reactions on the phenyl rings
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) or potassium permanganate
Reduction: Reagents like sodium borohydride or lithium aluminum hydride
Substitution: Conditions involving electrophiles such as bromine or nitronium ions
Major Products:
Oxidation Products: Porphyrin derivatives with varying degrees of oxidation
Reduction Products: More saturated porphyrin derivatives
Substitution Products: Phenyl-substituted porphyrin derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: Used as a catalyst in various organic reactions due to its ability to stabilize transition states
Sensing: Employed in chemical sensors for detecting metal ions and other analytes
Biology:
Photodynamic Therapy: Investigated for use in photodynamic therapy (PDT) for cancer treatment due to its ability to generate reactive oxygen species upon light activation
Medicine:
Drug Delivery: Explored as a carrier for drug delivery systems, leveraging its ability to encapsulate therapeutic agents
Industry:
Dyes and Pigments: Utilized in the production of dyes and pigments due to its intense coloration and stability
Photovoltaics: Applied in the development of organic photovoltaic cells for solar energy conversion
Wirkmechanismus
The mechanism of action of 5,10,15,20-Tetraphenyl-2,3,7,8,21,23-hexahydroporphyrin involves its interaction with molecular targets through its macrocyclic structure. The compound can:
Bind Metal Ions: Form stable complexes with metal ions, which can be crucial in catalytic and sensing applications
Generate Reactive Oxygen Species: Upon light activation, it can produce reactive oxygen species, which are useful in photodynamic therapy
Interact with Biomolecules: Its structure allows it to interact with various biomolecules, influencing biological pathways and processes
Vergleich Mit ähnlichen Verbindungen
5,10,15,20-Tetraphenylporphyrin: A closely related compound with similar applications but without the hexahydro modification
2,3,7,8,12,13,17,18-Octafluoro-5,10,15,20-tetraphenylporphyrin: A fluorinated derivative with enhanced stability and different electronic properties
2,3,7,8,12,13,17,18-Octabromo-5,10,15,20-tetraphenylporphyrin: A brominated derivative with unique reactivity
Uniqueness: 5,10,15,20-Tetraphenyl-2,3,7,8,21,23-hexahydroporphyrin is unique due to its hexahydro modification, which can influence its chemical reactivity and physical properties. This modification can enhance its solubility, stability, and potential for specific applications compared to its non-hydrogenated counterparts.
Eigenschaften
Molekularformel |
C44H34N4 |
|---|---|
Molekulargewicht |
618.8 g/mol |
IUPAC-Name |
5,10,15,20-tetraphenyl-2,3,7,8,21,23-hexahydroporphyrin |
InChI |
InChI=1S/C44H34N4/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36/h1-24,45,48H,25-28H2 |
InChI-Schlüssel |
KHJIDXMQQADDBX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C3=NC(=C(C4=CC=C(N4)C(=C5CCC(=N5)C(=C1N2)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8)C=C3)C9=CC=CC=C9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





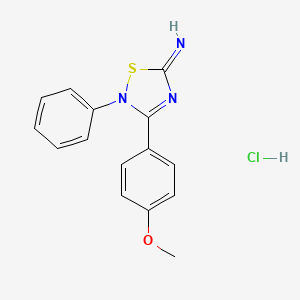
![{5-Chloro-3-azabicyclo[3.1.0]hexan-1-yl}methanol](/img/structure/B11826047.png)

![2-{[3-(1,4-Diazepan-1-yl)phenyl]amino}-4-[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]pyrimidine-5-carbonitrile](/img/structure/B11826053.png)
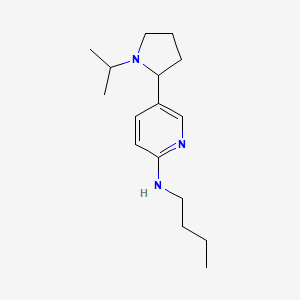
![3a,4,5,9b-tetrahydro-1H-cyclopenta[c]quinoline-4,8-dicarboxylic acid](/img/structure/B11826060.png)
